![molecular formula C11H9BrN2O B13282885 1-[2-(4-Bromo-1H-pyrazol-1-YL)phenyl]ethan-1-one](/img/structure/B13282885.png)
1-[2-(4-Bromo-1H-pyrazol-1-YL)phenyl]ethan-1-one
Description
1-[2-(4-Bromo-1H-pyrazol-1-YL)phenyl]ethan-1-one is a brominated pyrazole derivative featuring a phenyl ring substituted at the ortho position with a 4-bromo-1H-pyrazole moiety and an acetyl group (ethanone) at the benzylic position. This structure combines the electron-withdrawing bromine atom on the pyrazole ring with the ketone group, influencing its electronic and steric properties.
Properties
Molecular Formula |
C11H9BrN2O |
---|---|
Molecular Weight |
265.11 g/mol |
IUPAC Name |
1-[2-(4-bromopyrazol-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C11H9BrN2O/c1-8(15)10-4-2-3-5-11(10)14-7-9(12)6-13-14/h2-7H,1H3 |
InChI Key |
QDNWKHCYLVQFKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1N2C=C(C=N2)Br |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Cross-Coupling Strategy via Pyrazole Triflates
A highly effective and general approach to synthesize ortho-substituted 1-phenyl-1H-pyrazole ethanones involves the preparation of pyrazole triflates followed by palladium-catalyzed Suzuki or related cross-coupling reactions.
- Starting Material : 3-hydroxy-1-phenyl-1H-pyrazole.
- Step 1 : Acetylation of the hydroxy-pyrazole using acetic anhydride at 100°C to protect the hydroxyl group.
- Step 2 : Fries rearrangement (AlCl3, CS2, reflux) to move the acetyl group ortho to the pyrazole.
- Step 3 : Conversion of the hydroxyl group to triflate using triflic anhydride (Tf2O), triethylamine (TEA) in dichloromethane (DCM) at room temperature.
- Step 4 : Palladium-catalyzed Suzuki coupling of the pyrazole triflate with 4-bromophenylboronic acid in the presence of Pd(PPh3)4 catalyst and K3PO4 base, yielding the desired 1-[2-(4-bromo-1H-pyrazol-1-yl)phenyl]ethan-1-one.
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Acetylation | Ac2O, 100 °C, 0.5 h | ~75 |
Fries Rearrangement | AlCl3, CS2, reflux, 3 h | ~74 |
Triflation | Tf2O, TEA, DCM, rt, 1 h | ~85 |
Suzuki Coupling | Pd(PPh3)4, K3PO4, KBr, solvent, reflux | 50-94 |
- This method allows for moderate to high yields (50-94%) depending on the boronic acid used.
- The triflate intermediate is key for selective coupling at the pyrazole ring.
- The reaction is versatile and can be adapted for other aryl substituents.
Lithiation and Formylation Approach
Another synthetic route involves selective lithiation of a brominated pyrazole derivative followed by quenching with electrophiles:
- Step 1 : Bromination of 1-phenyl-1H-pyrazole at the 4-position using bromine in chloroform.
- Step 2 : Benzylation of the hydroxy group with benzyl chloride under alkaline conditions.
- Step 3 : Treatment with n-butyllithium (n-BuLi) at -78 °C to exchange bromine for lithium selectively.
- Step 4 : Quenching with N,N-dimethylformamide (DMF) to introduce a formyl group at the lithiated position.
- Step 5 : Deprotection of benzyl group with trifluoroacetic acid (TFA).
This method yields 4-formyl-1-phenylpyrazole intermediates that can be further transformed into ethanone derivatives by oxidation or other functional group transformations.
Condensation of Chalcones with Hydrazine Derivatives
A classical method for pyrazoline derivatives closely related to pyrazoles uses chalcone precursors:
- Procedure : Reflux substituted chalcones with hydrazine hydrate in the presence of aliphatic acids (formic, acetic, or propionic acid) for 8 hours.
- Outcome : Formation of N-substituted pyrazolines, which can be oxidized or further derivatized to pyrazole ethanones.
- This method is less direct for the exact compound but provides a route to related pyrazole derivatives.
One-Pot Multi-Component Reactions
Recent advances include one-pot procedures combining aldehydes, hydrazines, and alkynes under iodine catalysis or metal catalysis to form substituted pyrazoles:
- These methods often involve in situ formation of acyl phenylacetylene intermediates, followed by cyclization with hydrazines.
- They offer regioselective synthesis of 1,3,5-trisubstituted pyrazoles, which can be tailored to include bromo substituents and ethanone groups.
Comparative Table of Preparation Methods
Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |
---|---|---|---|---|
Pd-Catalyzed Cross-Coupling | Pyrazole triflate + 4-bromophenylboronic acid, Pd(PPh3)4, K3PO4 | High selectivity, versatile, good yields | Requires preparation of triflate intermediate | 50-94 |
Lithiation/Formylation | Brominated pyrazole, n-BuLi, DMF, TFA | Direct functionalization, well-established | Low temperature, sensitive reagents | ~70 |
Chalcone Condensation | Chalcone + hydrazine hydrate + acid reflux | Simple, classical method | Less direct for target compound | 67-87 (related compounds) |
One-Pot Multi-Component Synthesis | Aldehydes + hydrazines + alkynes + I2 or metal catalyst | Efficient, fewer steps | Complex mixtures, optimization needed | Variable |
Research Findings and Notes
- The palladium-catalyzed cross-coupling approach is the most widely adopted for preparing this compound specifically, due to its versatility and moderate to high yields.
- Lithiation methods provide a complementary approach for introducing formyl groups that can be converted to ethanones, but require careful temperature control and handling of strong bases.
- Chalcone condensation methods are more suitable for pyrazoline derivatives and may require additional steps to reach the target pyrazole ethanone.
- One-pot methods using iodine or nano-catalysts are promising for rapid synthesis but need further optimization for scale-up and selectivity.
- Analytical characterization of intermediates and final products typically involves NMR (1H, 13C), IR spectroscopy, and melting point determination to confirm structure and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(4-Bromo-1H-pyrazol-1-YL)phenyl]ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups on the pyrazole ring or the phenyl ethanone moiety.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted pyrazoles, oxidized or reduced derivatives, and cyclized heterocyclic compounds .
Scientific Research Applications
1-[2-(4-Bromo-1H-pyrazol-1-YL)phenyl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 1-[2-(4-Bromo-1H-pyrazol-1-YL)phenyl]ethan-1-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine atom and pyrazole ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and halogen bonding . These interactions can modulate the activity of proteins and enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Pyrazole-Ethanone Derivatives with Varying Aryl Groups
- 1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one (): Substitution of the bromophenyl group with a chlorophenyl and methylpyrazole alters electronic properties.
- 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one (): Replacing ethanone with butanone introduces a longer alkyl chain, increasing lipophilicity. The dihydropyrazole ring enhances conformational rigidity, which may improve binding affinity in biological targets .
Heterocyclic Variations
1-[4-(4-Bromo-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one () :
Incorporation of a thiazole ring introduces sulfur, altering electronic distribution and enabling hydrogen bonding. This structural change could enhance antimicrobial activity compared to purely aromatic systems .
Physical Properties
Key Observations :
Antimicrobial Activity
- Thiazole Derivatives () : Sulfur-containing analogs may leverage thiazole’s role in disrupting microbial cell walls, though specific data for the target compound remain unexplored .
Biological Activity
1-[2-(4-Bromo-1H-pyrazol-1-YL)phenyl]ethan-1-one, also known as 4-bromo-1-(2-phenylethanone)-1H-pyrazole, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C11H10BrN2O
- Molar Mass : 265.11 g/mol
- CAS Number : 1182992-21-7
Pharmacological Activities
The biological activity of this compound is largely attributed to the pyrazole moiety, which has been recognized for its wide range of pharmacological effects. Recent studies have highlighted several key activities:
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. A study evaluated various pyrazole compounds against bacterial strains such as E. coli and S. aureus. The results demonstrated that certain derivatives, including those related to this compound, showed significant antibacterial activity, suggesting their potential use in treating infections caused by resistant bacterial strains .
Anti-inflammatory Effects
Compounds containing the pyrazole structure have been shown to possess anti-inflammatory properties. A series of pyrazole derivatives were synthesized and evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Results indicated that some derivatives exhibited up to 85% inhibition at specific concentrations, highlighting their potential as anti-inflammatory agents .
Anticancer Properties
The anticancer potential of pyrazole derivatives has been extensively studied. Compounds similar to this compound have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. For instance, a study reported that specific pyrazole derivatives effectively inhibited the growth of breast cancer cells in vitro .
Case Study 1: Antimicrobial Evaluation
A recent study synthesized a series of pyrazole derivatives and assessed their antimicrobial activity using the agar dilution method. The results revealed that several compounds exhibited significant activity against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
---|---|---|
Compound A | 16 | 32 |
Compound B | 8 | 16 |
Compound C | 4 | 8 |
Case Study 2: Anti-inflammatory Activity
In another investigation, researchers evaluated the anti-inflammatory effects of various pyrazole derivatives on human peripheral blood mononuclear cells (PBMCs). The study found that certain compounds significantly reduced cytokine production in response to inflammatory stimuli.
Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
---|---|---|
Compound D | 76% at 10 µM | 86% at 10 µM |
Compound E | 61% at 10 µM | 93% at 10 µM |
Q & A
Q. Critical Conditions :
Q. Table 1: Representative Synthetic Conditions
Method | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Hydrazine cyclization | Hydrazine hydrate, KOH, ethanol, reflux | 50–70 | |
Pd-catalyzed coupling | Pd(OAc)₂, XPhos, DMF, 110°C | 60–75 |
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Answer:
- Spectroscopy :
- Crystallography :
Q. Table 2: Key Crystallographic Parameters
Bond/Angle | Value (Å/°) | Reference |
---|---|---|
C7–C8 (ethanone) | 1.5370 | |
N1–C9 (pyrazole) | 1.337 | |
Dihedral angle (phenyl-pyrazole) | 12.5° |
Advanced: How can researchers resolve contradictions in crystallographic data (e.g., bond length variations) across studies?
Answer:
Discrepancies may arise from data resolution, refinement protocols, or crystal packing effects. Methodological strategies include:
Refinement parameters : Use SHELXL with anisotropic displacement parameters and high-resolution data (e.g., < 0.8 Å) to minimize errors .
Validation tools : Check R-factors (e.g., R₁ < 0.05) and residual electron density maps for outliers .
Comparative analysis : Cross-reference with structurally analogous compounds (e.g., 1-[3-(4-chlorophenyl)pyrazolyl]ethanone) to identify trends .
Example : In , C9–C10 bond length (1.5370 Å) differs from (1.520 Å) due to torsional strain from substituents. Adjusting refinement constraints in SHELXL can reconcile such variations .
Advanced: What strategies can probe substituent effects (e.g., bromine position) on electronic properties and reactivity?
Answer:
- Experimental :
- Computational :
Case Study : shows trifluoromethyl substituents enhance bioactivity; similar approaches can evaluate bromine’s role in π-stacking or halogen bonding .
Advanced: How to design experiments analyzing tautomerism or conformational flexibility in pyrazolyl derivatives?
Answer:
- Variable-temperature NMR : Monitor proton shifts (e.g., NH protons in DMSO-d₆) to detect tautomeric equilibria .
- Dynamic XRD : Collect data at multiple temperatures (e.g., 100–300 K) to track conformational changes .
- Molecular dynamics simulations : Model rotational barriers of the ethanone group using AMBER or GROMACS .
Example : ’s C8–C9–C10 angle (111.35°) suggests restricted rotation, which can be validated via VT-NMR .
Basic: What safety protocols are essential when handling brominated pyrazolyl ethanones?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.